2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C11H10Cl2O3. It is an ester formed from 2,4-dichlorophenol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenol with acrylic acid. This reaction is catalyzed by an acid, such as sulfuric acid or ion exchange resin, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,4-Dichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyethyl esters.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems and as a model compound in environmental studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of an ester.
2-(2,4-Dichlorophenoxy)ethyl acetate: Similar structure but with an acetate ester instead of an acrylate ester.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is unique due to its acrylate ester group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications, such as polymer synthesis and material science .
Eigenschaften
CAS-Nummer |
74388-74-2 |
---|---|
Molekularformel |
C11H10Cl2O3 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-11(14)16-6-5-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2 |
InChI-Schlüssel |
PCNUEDFWPSMJOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.